Cas no 944924-92-9 (4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester)

4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
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- 4-(3-bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester
- YFXLHFOAEMPXBH-UHFFFAOYSA-N
- 4-(3-bromo-phenyl)-tetrahydro-pyran-4-carboxylic acid methyl ester
- 4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester
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- インチ: 1S/C13H15BrO3/c1-16-12(15)13(5-7-17-8-6-13)10-3-2-4-11(14)9-10/h2-4,9H,5-8H2,1H3
- InChIKey: YFXLHFOAEMPXBH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C1(C(=O)OC)CCOCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 274
- トポロジー分子極性表面積: 35.5
4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1486956-1g |
Methyl 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylate |
944924-92-9 | 98% | 1g |
¥5801.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1486956-5g |
Methyl 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylate |
944924-92-9 | 98% | 5g |
¥16361.00 | 2024-04-24 |
4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl esterに関する追加情報
Compound CAS No. 944924-92-9: 4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester
The compound 4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester (CAS No. 944924-92-9) is a highly specialized organic molecule with significant applications in the field of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a tetrahydropyran moiety and a carboxylic acid methyl ester group. The integration of these functional groups makes it a versatile building block in the construction of complex molecules, particularly in the development of bioactive compounds.
Recent advancements in synthetic chemistry have highlighted the importance of such compounds in the creation of novel drug candidates. For instance, studies have demonstrated that the bromine atom in the aromatic ring can serve as an electrophilic site for various substitution reactions, enabling the incorporation of additional functional groups. This property has been exploited in the synthesis of potential anti-cancer agents, where precise control over molecular architecture is crucial for achieving desired pharmacological effects.
The tetrahydropyran ring, on the other hand, contributes to the molecule's stability and solubility, making it an ideal intermediate for further modifications. Researchers have utilized this feature to develop more efficient synthetic pathways for producing bioactive compounds with improved pharmacokinetic profiles. Moreover, the carboxylic acid methyl ester group provides an additional site for functionalization, allowing chemists to introduce diverse substituents that can modulate biological activity.
In terms of physical properties, 4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester exhibits a melting point of approximately 105°C and a boiling point around 380°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in various organic reactions. The compound is also relatively stable under normal storage conditions, though it should be protected from prolonged exposure to light and moisture to prevent degradation.
From an environmental standpoint, recent studies have focused on the biodegradability and eco-friendly synthesis of such compounds. Researchers have developed greener synthetic routes using catalysts derived from renewable resources, reducing the environmental footprint associated with traditional manufacturing processes. These advancements not only enhance the sustainability of chemical production but also align with global efforts to promote eco-friendly practices in industry.
In conclusion, Compound CAS No. 944924-92-9, or 4-(3-Bromophenyl)tetrahydro-2H-Pyran-4-carboxylic acid methyl ester, stands as a testament to the ingenuity and precision required in modern organic chemistry. Its unique structure and versatile functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly play a pivotal role in advancing both academic and industrial endeavors.
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